

enzymatic synthesis of 3'-Fucosyllactose using fucosyltransferases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3'-Fucosyllactose

Cat. No.: B15342076

[Get Quote](#)

A Technical Guide to the Enzymatic Synthesis of 3'-Fucosyllactose

For Researchers, Scientists, and Drug Development Professionals

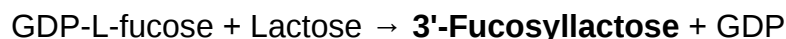
This technical guide provides an in-depth overview of the enzymatic synthesis of **3'-Fucosyllactose** (3'-FL), a prominent human milk oligosaccharide (HMO) with significant potential in infant nutrition and therapeutics. The document details the core methodologies, presents key quantitative data, and illustrates the underlying biochemical pathways and experimental workflows.

Introduction to 3'-Fucosyllactose and its Enzymatic Synthesis

3'-Fucosyllactose is a trisaccharide composed of L-fucose, D-galactose, and D-glucose, and is one of the most abundant fucosylated HMOs.^{[1][2]} Its biological activities, including promoting a healthy gut microbiome, modulating the immune system, and inhibiting pathogen binding, have spurred the development of large-scale production methods.^[2] While chemical synthesis is possible, it often involves complex protection and deprotection steps, leading to low yields and the use of hazardous reagents.^[3] Enzymatic synthesis, particularly through the use of fucosyltransferases, offers a highly specific and efficient alternative.^{[4][5]}

The enzymatic synthesis of 3'-FL relies on the catalytic activity of α -1,3-fucosyltransferases (EC 2.4.1.65), which transfer a fucose residue from a donor substrate, typically guanosine diphosphate-L-fucose (GDP-L-fucose), to the C-3 position of the glucose unit of lactose.^{[4][6]}

The core reaction is as follows:



The efficiency of this process is dependent on several factors, including the source and properties of the fucosyltransferase, the availability of the donor and acceptor substrates, and the optimization of reaction conditions.

Fucosyltransferases for 3'-FL Synthesis

The choice of fucosyltransferase is critical for achieving high yields of 3'-FL. These enzymes can be sourced from various organisms, with bacterial fucosyltransferases being particularly attractive for industrial applications due to their potential for high-level expression in microbial hosts.

Sources and Characteristics of α -1,3-Fucosyltransferases

Several bacterial α -1,3-fucosyltransferases have been successfully employed for 3'-FL synthesis. A notable example is the enzyme from *Helicobacter pylori*, which has been extensively studied and engineered for improved performance.^{[4][6][7][8]} Other promising sources include *Bacteroides gallinaceum* and *Azospirillum brasilense*.^{[3][9]}

Key characteristics of these enzymes, such as substrate specificity and kinetic parameters, are crucial for process development. For instance, the α -1,3-fucosyltransferase from *H. pylori* has been shown to accept both lactose and N-acetyllactosamine (LacNAc) as acceptor substrates, with a preference for LacNAc.^{[4][7][10]}

Engineering of Fucosyltransferases

Wild-type fucosyltransferases often exhibit limitations such as low solubility and catalytic activity, which can hinder their application in large-scale production.^{[1][11]} Protein engineering strategies, including truncation of transmembrane domains and site-directed mutagenesis, have been employed to overcome these challenges. For example, truncation of the C-terminal

region of *H. pylori* α -1,3-fucosyltransferase has been shown to improve its soluble expression. [4][8] Furthermore, rational design and directed evolution have led to enzyme variants with significantly enhanced catalytic efficiency.[12]

Production Systems for 3'-FL

The production of 3'-FL is typically carried out using whole-cell biocatalysts, where the fucosyltransferase and the necessary pathways for precursor synthesis are engineered into a microbial host. *Escherichia coli* is the most commonly used host due to its well-characterized genetics and rapid growth.[1][6][9] *Corynebacterium glutamicum* has also been explored as a safe and efficient alternative.[3]

Metabolic Engineering of Host Strains

To achieve high titers of 3'-FL, extensive metabolic engineering of the host organism is required. Key strategies include:

- Overexpression of the α -1,3-fucosyltransferase: Ensuring high-level expression of a soluble and active fucosyltransferase is a primary consideration.
- Enhancing GDP-L-fucose supply: The intracellular availability of the fucose donor, GDP-L-fucose, is often a rate-limiting step. This is typically addressed by overexpressing the enzymes of the de novo GDP-L-fucose biosynthesis pathway.
- Improving lactose uptake: Efficient transport of the acceptor substrate, lactose, into the cell is crucial. This can be enhanced by overexpressing lactose permease.[3]
- Minimizing byproduct formation: Deletion of genes involved in competing pathways, such as the synthesis of colanic acid, can redirect metabolic flux towards 3'-FL production.[6]

Fermentation Strategies

The production of 3'-FL is typically carried out in fed-batch fermentations to achieve high cell densities and product titers. The choice of carbon source can significantly impact productivity, with glycerol often being preferred over glucose to avoid carbon catabolite repression.[6] Optimization of fermentation parameters such as temperature, pH, and dissolved oxygen is critical for maximizing 3'-FL production.

Quantitative Data on 3'-FL Production

The following tables summarize key quantitative data from various studies on the enzymatic synthesis of 3'-FL, providing a comparative overview of different production strategies.

Table 1: Comparison of Fucosyltransferases for 3'-FL Synthesis

Enzyme Source	Host Organism	Key Characteristics	Reference
Helicobacter pylori	E. coli	Well-characterized, accepts lactose and LacNAc as acceptors. [4][7][10]	[4][6]
Bacteroides gallinaceum	E. coli	High expression levels and solubility.[9]	[9]
Azospirillum brasilense	Corynebacterium glutamicum	Used in a GRAS (Generally Recognized as Safe) host.[3]	[3]

Table 2: Production Titters, Yields, and Productivities of 3'-FL in Engineered Microorganisms

Host Organism	Fucosyltransferase Source	Fermentation Strategy	Titer (g/L)	Yield (mol/mol lactose)	Productivity (g/L/h)	Reference
E. coli	Helicobacter pylori	Glycerol-limited fed-batch	11.5	0.39	0.22	[6]
E. coli	Bacteroides gallinaceum	Optimized fed-batch	20.3	-	0.40	[9]
Bacillus subtilis	Engineered FucTa	Fed-batch	36.98	-	-	[12]
E. coli	Engineered	Fed-batch	60.24	0.68	0.19	[13]
E. coli	Mutant α -1,3-FT	Fed-batch	35.72	0.82	0.46	[14]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the enzymatic synthesis and analysis of 3'-FL.

Expression and Purification of Fucosyltransferases

- **Gene Cloning and Expression Vector Construction:** The gene encoding the α -1,3-fucosyltransferase is amplified by PCR and cloned into a suitable expression vector, often with an N- or C-terminal affinity tag (e.g., His-tag) for purification.
- **Transformation and Expression:** The expression vector is transformed into a suitable E. coli expression host (e.g., BL21(DE3)). Protein expression is typically induced by the addition of isopropyl β -D-1-thiogalactopyranoside (IPTG).
- **Cell Lysis and Protein Purification:** Cells are harvested by centrifugation and lysed by sonication or high-pressure homogenization. The soluble fraction containing the recombinant

fucosyltransferase is then purified using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

- **Protein Quantification and Purity Assessment:** The concentration of the purified protein is determined using a standard method such as the Bradford assay. Purity is assessed by SDS-PAGE.

In Vitro Enzymatic Synthesis of 3'-FL

- **Reaction Mixture Preparation:** A typical reaction mixture contains the purified fucosyltransferase, the acceptor substrate (lactose), the donor substrate (GDP-L-fucose), and a suitable buffer (e.g., Tris-HCl) at an optimal pH. Divalent cations like Mn^{2+} or Mg^{2+} may be included as cofactors.
- **Incubation:** The reaction mixture is incubated at the optimal temperature for the enzyme with gentle agitation for a defined period.
- **Reaction Termination and Sample Preparation:** The reaction is terminated by heat inactivation or by the addition of a quenching agent. The sample is then centrifuged or filtered to remove the enzyme before analysis.

Whole-Cell Biocatalysis for 3'-FL Production

- **Inoculum Preparation:** A seed culture of the engineered microbial strain is grown overnight in a suitable medium.
- **Fermentation:** The main fermentation is carried out in a bioreactor with controlled pH, temperature, and aeration. The culture is typically induced for protein expression and 3'-FL production at a specific cell density.
- **Substrate Feeding:** A fed-batch strategy is often employed, where a concentrated solution of the carbon source and lactose is fed to the culture to maintain optimal growth and production.
- **Sampling and Analysis:** Samples are withdrawn periodically to monitor cell growth (OD_{600}), substrate consumption, and product formation.

Quantification of 3'-FL

High-Performance Liquid Chromatography (HPLC):

- Principle: HPLC is a widely used method for the quantification of 3'-FL.[\[15\]](#) Separation can be achieved using various column chemistries, including hydrophilic interaction liquid chromatography (HILIC).[\[15\]](#)
- Instrumentation: An HPLC system equipped with a suitable column and a refractive index (RI) detector or an evaporative light scattering detector (ELSD) is commonly used.[\[15\]](#)[\[16\]](#)
- Method:
 - Prepare a standard curve using commercially available 3'-FL standards.
 - Filter the fermentation broth or in vitro reaction samples to remove cells and particulate matter.
 - Inject the samples onto the HPLC column.
 - Elute the compounds using an isocratic or gradient mobile phase (e.g., acetonitrile and water).
 - Quantify the 3'-FL peak by comparing its area to the standard curve.

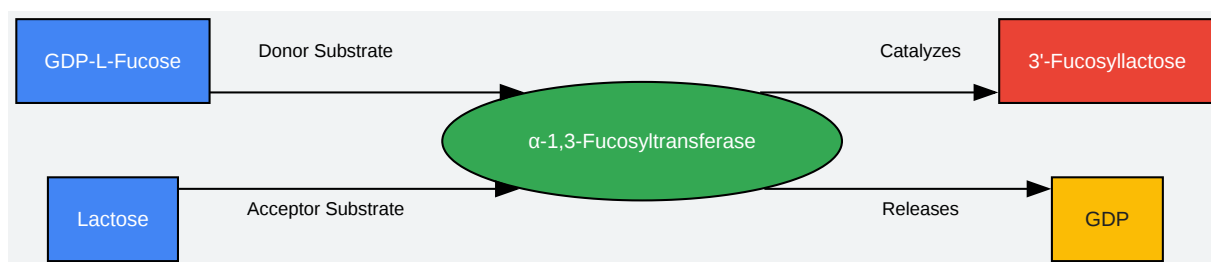
Mass Spectrometry (MS):

- Principle: Mass spectrometry offers high sensitivity and specificity for the identification and quantification of 3'-FL.[\[17\]](#) It is often coupled with liquid chromatography (LC-MS).[\[18\]](#)
- Instrumentation: An LC system coupled to a triple quadrupole (QqQ) mass spectrometer operating in multiple reaction monitoring (MRM) mode provides excellent quantitative performance.[\[18\]](#)
- Method:
 - Develop an MRM method using specific precursor-product ion transitions for 3'-FL.

- Prepare samples as for HPLC analysis.
- Analyze the samples by LC-MS/MS.
- Quantify 3'-FL based on the peak area of the specific MRM transition, using an internal standard for improved accuracy.

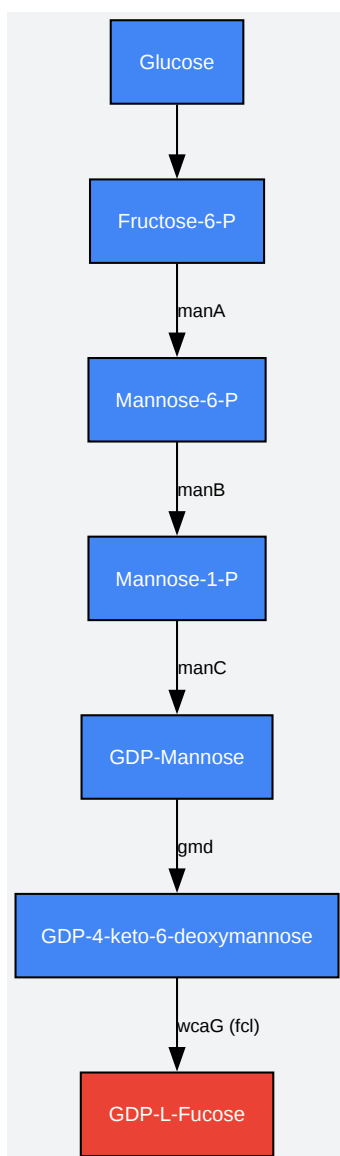
Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental workflows involved in the enzymatic synthesis of 3'-FL.



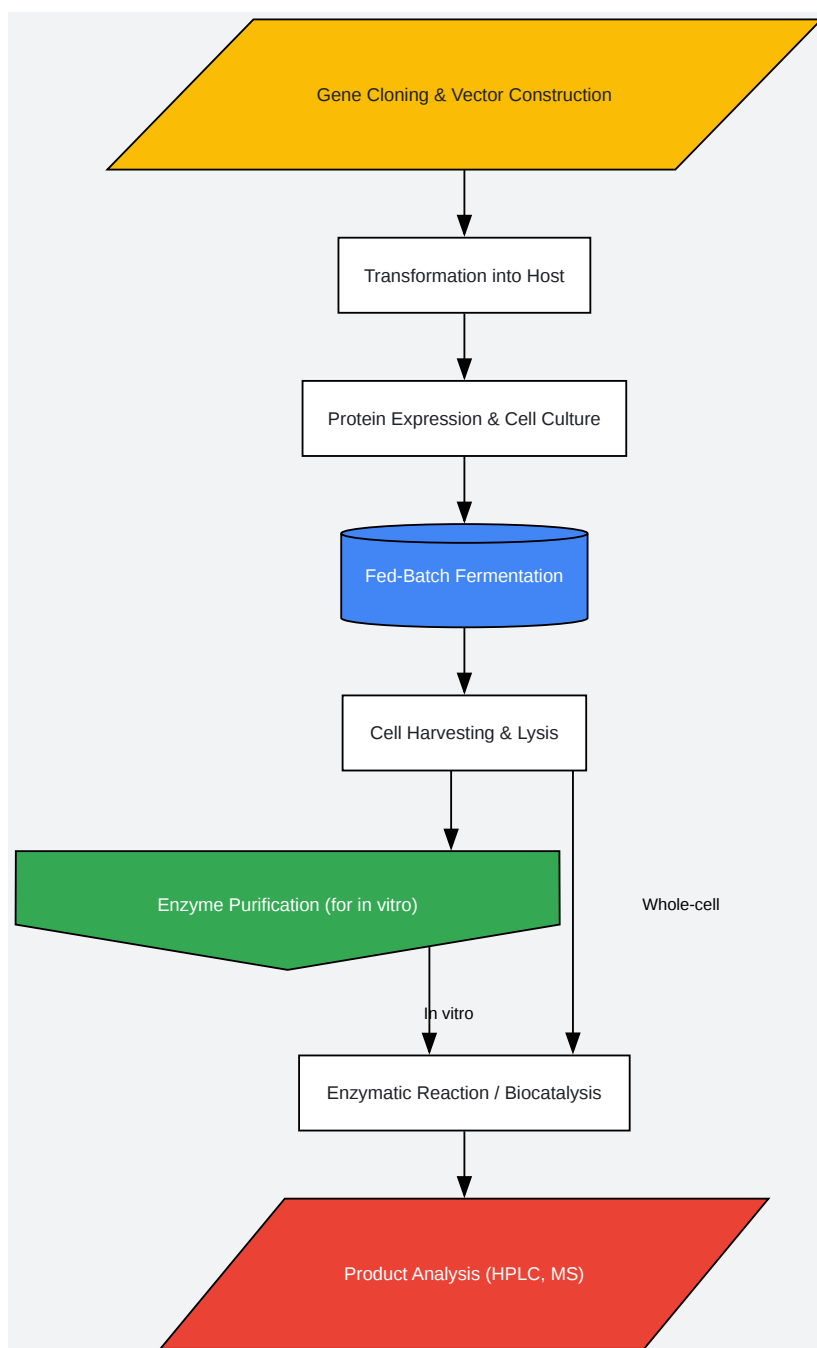
[Click to download full resolution via product page](#)

Caption: The core enzymatic reaction for **3'-Fucosyllactose** synthesis.



[Click to download full resolution via product page](#)

Caption: The de novo GDP-L-fucose biosynthesis pathway in *E. coli*.



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for 3'-FL production and analysis.

Conclusion

The enzymatic synthesis of **3'-Fucosyllactose** using fucosyltransferases has emerged as a viable and scalable method for the production of this important human milk oligosaccharide. Through the strategic selection and engineering of fucosyltransferases, coupled with the

metabolic engineering of microbial hosts and optimization of fermentation processes, significant improvements in 3'-FL titers have been achieved. This technical guide provides a comprehensive overview of the current state of the art, offering valuable insights and methodologies for researchers, scientists, and drug development professionals working in this exciting field. The continued advancement of these biotechnological approaches holds great promise for the commercial availability of 3'-FL for use in infant formula and other therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biosynthesis of the human milk oligosaccharide 3-fucosyllactose in metabolically engineered Escherichia coli via the salvage pathway through increasing GTP synthesis and β -galactosidase modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances of 3-fucosyllactose in health effects and production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN110662842A - Production method of 3'-fucosyllactose using Corynebacterium glutamicum - Google Patents [patents.google.com]
- 4. Biochemical characterization of Helicobacter pylori α 1–3-fucosyltransferase and its application in the synthesis of fucosylated human milk oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoenzymatic synthesis of fucosylated oligosaccharides using Thermosynechococcus α 1–2-fucosyltransferase and their application in the regulation of intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of 3-Fucosyllactose in Engineered Escherichia coli with α -1,3-Fucosyltransferase from Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical characterization of Helicobacter pylori α 1-3-fucosyltransferase and its application in the synthesis of fucosylated human milk oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Engineering of α -1,3-fucosyltransferases for production of 3-fucosyllactose in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Researchers Microbial Production of 3-Fucosyllactose with Engineered E. coli----Hefei Institutes of Physical Science, The Chinese Academy of Sciences [english.hf.cas.cn]
- 14. researchgate.net [researchgate.net]
- 15. Quantifying the human milk oligosaccharides 2'-fucosyllactose and 3-fucosyllactose in different food applications by high-performance liquid chromatography with refractive index detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 3-Fucosyllactose (3-FL) Analytical Reference [elicityl-oligotech.com]
- 17. researchgate.net [researchgate.net]
- 18. Absolute Quantitation of Human Milk Oligosaccharides Reveals Phenotypic Variations during Lactation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [enzymatic synthesis of 3'-Fucosyllactose using fucosyltransferases]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15342076#enzymatic-synthesis-of-3-fucosyllactose-using-fucosyltransferases>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com